molecular formula C7H7IOS B14457822 1-Iodo-3-(methanesulfinyl)benzene CAS No. 70079-50-4

1-Iodo-3-(methanesulfinyl)benzene

Cat. No.: B14457822
CAS No.: 70079-50-4
M. Wt: 266.10 g/mol
InChI Key: STTZZFCBPSRTSY-UHFFFAOYSA-N
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Description

1-Iodo-3-(methanesulfinyl)benzene is a substituted benzene derivative featuring an iodine atom at the 1-position and a methanesulfinyl (-S(O)CH₃) group at the 3-position. The methanesulfinyl moiety is a polar, electron-withdrawing group that enhances the compound's solubility in polar solvents and influences its reactivity in organic synthesis. This sulfoxide group can act as a hydrogen bond acceptor, making the compound useful in pharmaceutical intermediates or catalysis.

Properties

CAS No.

70079-50-4

Molecular Formula

C7H7IOS

Molecular Weight

266.10 g/mol

IUPAC Name

1-iodo-3-methylsulfinylbenzene

InChI

InChI=1S/C7H7IOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

STTZZFCBPSRTSY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methanesulfinyl)benzene can be synthesized through electrophilic aromatic substitution reactionsFor instance, the iodination of benzene can be achieved using iodine and an oxidizing agent such as nitric acid . The methanesulfinyl group can be introduced via sulfoxidation reactions, where a thiol or sulfide precursor is oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods: Industrial production of 1-Iodo-3-(methanesulfinyl)benzene typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(methanesulfinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Iodo-3-(methanesulfinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-3-(methanesulfinyl)benzene in chemical reactions involves the electrophilic aromatic substitution process. The iodine atom and methanesulfinyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The methanesulfinyl group can also participate in redox reactions, altering the electronic properties of the compound .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituent Type Key Physical Properties
1-Iodo-3-(methanesulfinyl)benzene C₇H₇IOS ~266 Sulfoxide Polar, hygroscopic
1-Iodo-3-isopropylbenzene C₉H₁₁I 246.09 Alkyl (isopropyl) Hydrophobic, stable
1-Iodo-3-(trifluoromethyl)benzene C₇H₄F₃I 272.01 Electron-withdrawing Low polarity, inert
1-Iodo-3-(trimethylsiloxy)benzene C₉H₁₃IOSi 292.19 Siloxy Moisture-sensitive, light-sensitive

Key Observations :

  • The methanesulfinyl group imparts higher polarity compared to alkyl (isopropyl) or trifluoromethyl substituents, enhancing solubility in polar solvents.
  • Trifluoromethyl and siloxy groups confer stability but differ in electronic effects: trifluoromethyl is strongly electron-withdrawing, while siloxy groups protect reactive hydroxyls in intermediates .
  • Moisture sensitivity is notable in siloxy-substituted compounds, whereas sulfoxides may require protection from oxidation .

Reactivity and Electronic Effects

  • Nucleophilic Aromatic Substitution (NAS): The iodine atom in all compounds acts as a leaving group. Electron-withdrawing substituents (e.g., -S(O)CH₃, -CF₃) activate the benzene ring for NAS by stabilizing the transition state through resonance or inductive effects.
  • Oxidation and Stability:

    • Sulfoxides like 1-Iodo-3-(methanesulfinyl)benzene are prone to further oxidation to sulfones, necessitating controlled storage conditions .
    • In contrast, trifluoromethyl and siloxy groups are chemically inert under most conditions, offering greater stability .

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